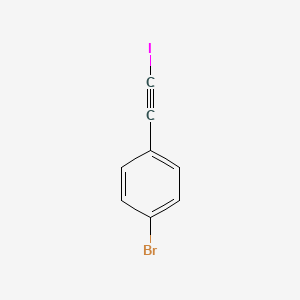

1-Bromo-4-(iodoethynyl)benzene

Description

Contextualization within Halogenated Aromatics and Alkynes

Halogenated compounds, particularly those containing aromatic rings (aryl halides), are fundamental pillars of modern organic chemistry. wikipedia.org The introduction of halogen atoms onto an aromatic scaffold provides a "handle" for a multitude of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of aryl halides in such couplings is dependent on the nature of the halogen, with the general trend being C-I > C-Br > C-Cl. mdpi.com This differential reactivity is a cornerstone of selective synthesis strategies.

Alkynes, characterized by a carbon-carbon triple bond, are another class of indispensable substrates in synthesis. They can undergo a wide array of transformations, including addition reactions, cycloadditions, and coupling reactions. masterorganicchemistry.com Terminal alkynes, where the triple bond is at the end of a carbon chain, possess an acidic proton that can be removed to form a metal acetylide, a potent nucleophile. Haloalkynes, such as 1-bromo-4-(iodoethynyl)benzene, combine the features of both classes. acs.org They are known to be highly versatile synthons, capable of acting as sources of acetylides or as electrophilic partners in various reactions. acs.org

Significance in Modern Synthetic Methodologies

The significance of this compound in modern synthetic methodologies stems directly from its utility as a multi-functional building block. cymitquimica.com Its structure is pre-configured for sequential, site-selective cross-coupling reactions, which is a highly sought-after attribute for the efficient synthesis of complex target molecules. This step-wise functionalization allows chemists to introduce different molecular fragments at specific positions on the aromatic ring with a high degree of control.

This compound is particularly valuable in the synthesis of conjugated organic materials, such as conducting polymers and molecules for organic electronics, where precise control over the molecular structure is paramount for achieving desired electronic and photophysical properties. atamanchemicals.com It also serves as an intermediate in the preparation of complex organic molecules, including those with potential applications in medicinal chemistry. atamanchemicals.com The ability to use a single starting material to access a diverse range of derivatives through selective reactions at its three functional groups underscores its importance in streamlining synthetic routes and enabling molecular diversity.

Strategic Value of Dual-Halogenated and Alkynyl Functionalization

The primary strategic value of this compound lies in the differential reactivity of its three functional groups. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in many standard palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.org This reactivity difference allows for the selective coupling of a terminal alkyne to the iodo-substituted position while leaving the bromo-substituted position untouched. wikipedia.org

This initial, selective reaction yields a product that still contains the bromo group, which can then be used as a reactive site for a second, different coupling reaction (e.g., Suzuki, Stille, or Heck coupling). This orthogonal reactivity enables a programmed, stepwise approach to building complex, unsymmetrical diarylalkynes and other highly substituted aromatic systems. The ethynyl (B1212043) group itself can also participate in further reactions, such as cycloadditions or serving as a nucleophile after deprotonation, adding another layer of synthetic versatility. This trifunctional nature provides a powerful tool for constructing molecules with precisely defined architectures from a single, readily accessible precursor. atamanchemicals.com

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H4BrI |

|---|---|

Poids moléculaire |

306.93 g/mol |

Nom IUPAC |

1-bromo-4-(2-iodoethynyl)benzene |

InChI |

InChI=1S/C8H4BrI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H |

Clé InChI |

HSDYNLNDWWCMOL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C#CI)Br |

Origine du produit |

United States |

Reactivity and Transformational Chemistry of 1 Bromo 4 Iodoethynyl Benzene

Selective Functionalization Based on Halogen Reactivity Differential

The presence of both a bromo and an iodoethynyl group on the same aromatic ring provides a powerful tool for selective chemical transformations. The differing reactivities of the carbon-iodine and carbon-bromine bonds are central to the utility of 1-bromo-4-(iodoethynyl)benzene in multi-step synthetic sequences.

Preferential Reactivity of the Iodoethynyl Moiety in Coupling Reactions

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in various cross-coupling reactions. wikipedia.orgatamanchemicals.com This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. In the context of this compound, the iodine atom is attached to an sp-hybridized carbon of the ethynyl (B1212043) group, which further enhances its reactivity. This heightened reactivity of the iodoethynyl moiety allows for its preferential participation in coupling reactions, leaving the bromo group intact for subsequent transformations.

Research has shown that the iodine bound to an sp-hybridized carbon is a stronger halogen bond donor than an iodine attached to an sp2-hybridized carbon. acs.org This characteristic can influence its reactivity in certain contexts. For instance, in competitive co-crystallization studies, the iodoethynyl group of 1-(iodoethynyl)-4-iodobenzene demonstrated stronger halogen bonding than the iodo-aryl group. acs.org This inherent reactivity difference is a key factor in its selective functionalization.

Cross-Coupling Reactions

This compound is a versatile substrate for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the construction of extended conjugated systems.

Sonogashira Coupling and its Derivatives for Alkynylations

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. wikipedia.org Due to the higher reactivity of aryl iodides compared to aryl bromides, the iodoethynyl group of this compound can be selectively coupled under Sonogashira conditions. wikipedia.orgwikipedia.org

This reaction is instrumental in the synthesis of various alkynylated compounds. For instance, the reaction of 1-bromo-4-ethynylbenzene (B14332) with other aryl iodides in the presence of a palladium catalyst and copper(I) iodide leads to the formation of unsymmetrical diarylacetylenes. rsc.org The reaction conditions can be mild, often proceeding at room temperature, which allows for a high degree of functional group tolerance. wikipedia.org

Table 1: Examples of Sonogashira Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4-ethynylbenzene | 1-(Trifluoromethyl)-4-iodobenzene | Pd(PPh₃)₄, CuI | 1-Bromo-4-(2-(4-(trifluoromethyl)phenyl)ethynyl)benzene | 82 | rsc.org |

| 1-Bromo-4-ethynylbenzene | 1,2,3,4,5-Pentafluoro-6-iodobenzene | Pd(PPh₃)₄, CuI | 1-(2-(4-Bromophenyl)ethynyl)-2,3,4,5,6-pentafluorobenzene | 48 | rsc.org |

Photoinduced Inverse Sonogashira Coupling: Mechanistic Investigations and Scope

A novel development in alkyne chemistry is the photoinduced inverse Sonogashira coupling, which allows for the alkynylation of arenes, heteroarenes, and alkenes without the need for a transition-metal or a photocatalyst. rsc.orgnih.gov In this reaction, iodoalkynes are directly activated by visible light. rsc.orgnih.gov Mechanistic and computational studies suggest that the excited state of the iodoalkyne acts as an "alkynyl radical synthetic equivalent," which then reacts with C(sp²)-H bonds to form the coupling product. nih.govnih.gov

This method provides an alternative pathway for constructing C(sp)-C bonds under very clean and mild conditions. rsc.org Research has shown that various aryl iodoalkynes, including those with electron-withdrawing groups like fluorine, chlorine, and bromine, can successfully undergo this reaction. rsc.orgrsc.org For example, the reaction of 1-fluoro-4-(iodoethynyl)benzene with 1,3,5-trimethoxybenzene (B48636) under blue LED irradiation yields the corresponding alkynylated arene in good yield. rsc.orgrsc.org

Integration into Complex Poly(arylene ethynylene) Structures

This compound and its derivatives are key building blocks in the synthesis of poly(arylene ethynylene)s (PAEs). These are a class of conjugated polymers with interesting optical and electronic properties, making them suitable for applications in materials science, such as in organic photovoltaics and flexible electronics. atamanchemicals.commdpi.com

The synthesis of PAEs often involves Sonogashira-Hagihara cross-coupling reactions. mdpi.com The differential reactivity of the halogen atoms in molecules like this compound allows for controlled, stepwise polymerization. For example, one could first polymerize through the more reactive iodoethynyl group and then use the bromo groups on the resulting polymer for further functionalization or cross-linking. This approach enables the creation of complex and well-defined polymer architectures, including conjugated microporous polymers. mdpi.com

Reactions Involving the Triple Bond Moiety

The reactivity of this compound is significantly influenced by its carbon-carbon triple bond. This functional group serves as a reactive center for a variety of transformations, enabling the construction of more complex molecular architectures through cyclization, annulation, and addition reactions.

Cyclization and Annulation Reactions of the Iodoethynylbenzene Scaffold

The iodoethynylbenzene framework is a valuable precursor for synthesizing polycyclic and heterocyclic systems through reactions that form new rings. The presence of the iodoalkyne functionality is key to these transformations, which often proceed through organometallic intermediates.

One significant cyclization pathway is the 6π-electrocyclization of ortho-alkynylstyrene derivatives. acs.org While not a direct reaction of this compound itself, related structures such as 1-(iodoethynyl)-2-(1-methylethenyl)benzene can undergo cyclization when treated with a tungsten catalyst like W(CO)₅(thf). acs.org This reaction generates a tungsten vinylidene complex, which then undergoes a 6π-electrocyclization to form a substituted iodonaphthalene. acs.org This demonstrates the potential of the iodoethynyl group to participate in powerful ring-forming reactions.

Palladium-catalyzed annulation reactions represent another crucial method for building larger aromatic systems from alkyne precursors. thieme-connect.com In these processes, a molecule containing the iodoethynyl group, such as this compound, can react with a suitable partner, like a 1-bromo-2-vinylbenzene derivative, in the presence of a palladium catalyst to construct a naphthalene (B1677914) core. thieme-connect.com The reaction typically involves oxidative addition of the palladium catalyst, followed by carbopalladation across the triple bond and subsequent reductive elimination to form the aromatic product. sorbonne-universite.fr

Furthermore, this compound can undergo cyclization in the presence of Lewis acids. For instance, its reaction with α-keto acids, catalyzed by boron trifluoride etherate (BF₃·OEt₂), leads to a cyclization event. molaid.com This is followed by a subsequent amine-mediated ring-opening to produce functionalized β-enaminones, showcasing a one-pot cyclization-transformation sequence. molaid.com

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Citation |

| 6π-Electrocyclization | 1-(Iodoethynyl)-2-(1-methylethenyl)benzene | W(CO)₅(thf) | 1-Iodo-4-methylnaphthalene | acs.org |

| Palladium-Catalyzed Annulation | This compound + 1-Bromo-2-vinylbenzene | Pd(OAc)₂ | Substituted Naphthalene | thieme-connect.com |

| Lewis Acid-Catalyzed Cyclization | This compound + α-Keto Acid | BF₃·OEt₂, then Amine | β-Enaminone | molaid.com |

Addition Reactions to the Carbon-Carbon Triple Bond

The electron-rich triple bond of this compound is susceptible to electrophilic addition reactions. libretexts.org These reactions allow for the conversion of the alkyne into various substituted alkenes and alkanes, depending on the reagents and stoichiometry used.

Addition of Halogens and Hydrogen Halides: Like other alkynes, this compound can react with halogens (Br₂ or Cl₂) and hydrogen halides (HBr, HCl, HI). The addition can occur once to yield a dihaloalkene or twice to produce a tetrahaloalkane if excess reagent is used. libretexts.org The addition of one equivalent of a halogen, such as bromine, typically proceeds via an anti-addition mechanism, resulting in a trans-dihaloalkene. libretexts.org The reaction involves the formation of a cyclic bromonium ion intermediate, which is then opened by a bromide ion. libretexts.org The addition of a second equivalent of the halogen leads to a tetrabromo derivative.

The addition of hydrogen halides (HX) generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that already bears more hydrogen atoms (in this case, neither carbon has a hydrogen, so the rule applies to the stability of the resulting vinyl cation intermediate). However, when HBr is added in the presence of peroxides, the reaction proceeds via a free-radical mechanism, leading to an anti-Markovnikov addition product. libretexts.org

Hydration: The triple bond can also undergo hydration (the addition of water) in the presence of a suitable catalyst. The hydration of haloalkynes, including iodoalkynes, can be achieved using a combination of a copper(II) acetate (B1210297) catalyst and trifluoroacetic acid (TFA) as a promoter. molaid.com This reaction is highly chemoselective and results in the formation of an α-halomethyl ketone. For this compound, this transformation would yield 1-(4-bromophenyl)-2-iodoethan-1-one. molaid.com

| Reaction Type | Reagent | Conditions | Product | Citation |

| Halogenation (1 eq.) | Br₂ | Inert Solvent | (E)-1-Bromo-4-(1,2-dibromo-2-iodoethenyl)benzene | libretexts.org |

| Halogenation (2 eq.) | Br₂ | Inert Solvent, Excess | 1-Bromo-4-(1,1,2,2-tetrabromo-2-iodoethyl)benzene | libretexts.org |

| Hydrohalogenation (1 eq.) | HBr | Inert Solvent | 1-Bromo-4-(2-bromo-1-iodoethenyl)benzene | libretexts.org |

| Hydration | H₂O | Cu(OAc)₂, TFA | 1-(4-Bromophenyl)-2-iodoethan-1-one | molaid.com |

Non Covalent Interactions and Supramolecular Chemistry of 1 Bromo 4 Iodoethynyl Benzene

Halogen Bonding (XB) Phenomena

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor). researchgate.netresearchgate.net This interaction, analogous to the more familiar hydrogen bond, has emerged as a critical tool in supramolecular assembly. researchgate.netacs.org The notation for a halogen bond is R–X···Y, where X is the halogen donor and Y is the acceptor. wiley-vch.de The strength and directionality of the XB are dictated by the properties of the halogen and the atom it is covalently bonded to. wiley-vch.denih.gov

The Iodoethynyl Unit as a Potent Halogen Bond Donor

The iodoethynyl moiety (–C≡C–I) is an exceptionally potent halogen bond donor. wiley-vch.denih.gov This potency stems from the sp-hybridization of the carbon atom directly attached to the iodine. researchgate.netwiley-vch.demdpi.com The high s-character of the sp-hybridized carbon makes it strongly electron-withdrawing, which in turn polarizes the iodine atom. researchgate.netwiley-vch.de This polarization creates a region of positive electrostatic potential, known as a σ-hole, on the iodine atom along the vector of the C–I bond. researchgate.netwiley-vch.denih.gov

The strength of halogen bond donors generally follows the trend I > Br > Cl > F, which is related to the increasing polarizability and size of the halogen atom. wiley-vch.detamuc.edu The iodoethynyl group, in particular, has been identified as a superior XB donor compared to other iodo-arenes. For instance, in a molecule containing both an iodoethynyl and an iodophenyl group, the iodoethynyl moiety preferentially forms a halogen bond with a strong acceptor like a pyridine (B92270) nitrogen. wiley-vch.de This preference highlights the enhanced electrophilic character of the iodine atom when bonded to an sp-carbon. researchgate.netwiley-vch.de The reliability and strength of XBs involving iodoalkynes make them excellent building blocks for constructing complex supramolecular architectures. researchgate.netrsc.org

Analysis of σ-Hole Potentials and Electrostatic Contributions to Halogen Bonding

The σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently-bonded halogen atom, opposite to the covalent bond. wiley-vch.denih.gov The magnitude of this positive potential (VS,max) is a key determinant of the strength of the resulting halogen bond. acs.orgrsc.org A larger, more positive VS,max value generally correlates with a stronger interaction. acs.orgrsc.org

The electrostatic nature of the halogen bond is a primary contributor to its strength, although polarization and dispersion forces also play significant roles. nih.govresearchgate.netd-nb.info Computational studies, through molecular electrostatic potential (MEP) calculations, are used to quantify the σ-hole potential. rsc.orgresearchgate.net For iodoethynyl derivatives, these values are notably high. For example, the σ-hole potential for the iodine in 1-(iodoethynyl)-4-iodobenzene is comparable to that of 1,4-diiodotetrafluorobenzene, another powerful XB donor. nih.govmdpi.comacs.org The combination of an sp-hybridized carbon and electron-withdrawing groups can significantly enhance the σ-hole, leading to exceptionally strong halogen bonds. rsc.orgresearchgate.net

| Compound | Halogen Bond Donor Site | VS,max (kJ/mol) | Reference |

|---|---|---|---|

| 1-(Iodoethynyl)-3,5-dinitrobenzene | Iodoethynyl | 217.7 | rsc.org |

| 1-(Iodoethynyl)-4-iodobenzene | Iodoethynyl | ~172 | mdpi.com |

| 1,4-Diiodotetrafluorobenzene | Iodo | ~169 | mdpi.com |

| Tetrakis(4-(iodoethynyl)phenyl)methane | Iodoethynyl | +172.4 | researchgate.net |

Impact of Electronic Substituent Effects on Halogen Bonding Affinity

The affinity of a halogen bond donor can be fine-tuned by altering the electronic properties of substituents on the molecular framework. researchgate.net Electron-withdrawing groups (EWGs) attached to the aromatic ring that is part of the XB donor enhance the σ-hole potential on the halogen, thereby strengthening the halogen bond. tamuc.edursc.org Conversely, electron-donating groups (EDGs) decrease the σ-hole potential and weaken the interaction. tamuc.eduresearchgate.net

For (iodoethynyl)benzene (B1606193) derivatives, a linear free-energy relationship (LFER) has been demonstrated between the binding free enthalpies (ΔG) of XB complexes and the Hammett parameter (σpara) of the substituent on the benzene (B151609) ring. ethz.ch This correlation confirms that the electronic influence of the substituent is effectively transmitted through the aromatic system to the iodoethynyl group. ethz.ch For instance, a nitro group (a strong EWG) on an (iodoethynyl)benzene donor results in a significantly stronger halogen bond compared to a dimethylamino group (a strong EDG). ethz.ch This tunability is a cornerstone of rational design in supramolecular chemistry, allowing for precise control over intermolecular interaction strengths. rsc.orgresearchgate.net

| Substituent (R) in R-C₆H₄-C≡C-I | Hammett Parameter (σpara) | Association Constant (Ka) [M-1] in C₆D₆ | Reference |

|---|---|---|---|

| -N(CH₃)₂ | -0.83 | 6.3 ± 0.6 | ethz.ch |

| -NO₂ | +0.78 | 25 ± 8 | ethz.ch |

Cooperative Non-Covalent Interactions in Crystal Packing

The solid-state architecture of 1-bromo-4-(iodoethynyl)benzene and related compounds is not solely dictated by halogen bonds. Rather, it is the result of a cooperative interplay between multiple non-covalent interactions, including hydrogen bonds and π-stacking. csic.esrsc.org This cooperativity, where multiple weak interactions work in concert, is essential for the formation of stable and well-ordered hierarchical supramolecular structures. rsc.orgmdpi.com

Interplay with Hydrogen Bonding in Supramolecular Architectures

In crystal engineering, halogen bonds and hydrogen bonds can act as complementary forces to direct molecular assembly. researchgate.netcsic.es The electronic properties of haloethynylbenzene derivatives can promote the formation of two-dimensional structures through the combination of C–X···Y halogen bonds and C–H···X hydrogen bonds. csic.es In these arrangements, the halogen atom can act as both a halogen bond donor (via its σ-hole) and a hydrogen bond acceptor (via its lateral, electron-rich belt). nih.govcsic.es

Aromatic Stacking and π-Interactions in Crystalline Assemblies

Aromatic stacking, or π-π interactions, is another critical non-covalent force that contributes to the stability of crystalline assemblies of planar aromatic molecules like this compound. nih.govlibretexts.org These interactions arise from a combination of dispersion and electrostatic forces between the electron clouds of adjacent aromatic rings. libretexts.org

In the crystal structures of iodoalkyne derivatives, π-π stacking often works in conjunction with halogen bonding to build the three-dimensional network. nih.govutc.edu For example, self-complementary halogen-bonded dimers can form, which then stack upon each other, with interplanar distances indicative of stabilizing π-π interactions. nih.gov The flat, conjugated nature of the anthracene (B1667546) core, when functionalized with iodoethynyl groups, provides a platform where π-π stacking significantly contributes to crystal stability alongside halogen and hydrogen bonding. utc.edu The competition and cooperation between halogen bonding, hydrogen bonding, and π-π stacking are fundamental to controlling the final supramolecular structure. acs.org

Crystal Engineering and Self-Assembly of Iodoethynylbenzene Derivatives

The strategic use of non-covalent interactions to guide the assembly of molecules into predictable, ordered structures is the essence of crystal engineering. Iodoethynylbenzene derivatives, including this compound, are exemplary candidates for this bottom-up approach to materials design. The iodoethynyl functional group is a powerful tool in molecular tectonics, a subfield of crystal engineering focused on building complex architectures from molecular building blocks (tectons). mdpi.com The iodine atom, when bonded to an sp-hybridized carbon, becomes highly polarized, creating a significant region of positive electrostatic potential known as a σ-hole. mdpi.com This pronounced σ-hole makes the iodoethynyl moiety an excellent halogen-bond (XB) donor, capable of directing the self-assembly of molecules into networks. mdpi.comresearchgate.net

Design Principles for 2D Molecular Crystals

Two-dimensional (2D) molecular crystals are materials with a highly ordered molecular arrangement in a plane, typically held together by non-covalent forces. nih.govnih.gov The design of these materials relies on controlling the self-assembly process to favor planar growth. nih.gov Key design principles include:

Molecular Planarity and Shape: Molecules that are inherently flat or can adopt a planar conformation are more likely to pack efficiently in two dimensions.

Directional Intermolecular Interactions: The use of strong, directional interactions like hydrogen or halogen bonds is crucial for guiding molecules to assemble into well-defined 2D patterns rather than isotropic 3D structures. nih.gov Iodoethynylbenzene derivatives are well-suited for this, as the C−I···N or C−I···O halogen bonds are highly directional. acs.orgnih.gov

Anisotropy of Interactions: Successful 2D crystal growth often requires an anisotropy in the interaction strengths, where in-plane interactions are significantly stronger than those between planes. The iodoethynyl group can form strong in-plane halogen bonds, while weaker van der Waals forces or π–π stacking interactions may occur between the resulting sheets. nih.gov

Solution-Based Self-Assembly: Techniques like solvent evaporation or anti-solvent vapor diffusion can be used to control crystallization kinetics, promoting the growth of large-area, high-quality 2D crystals from solution. nih.govresearchgate.net

For iodoethynylbenzene derivatives, the design of 2D crystals involves leveraging the linear geometry of the ethynyl (B1212043) group and the strong directional halogen bonding of the terminal iodine. By selecting appropriate halogen-bond acceptors (e.g., dipyridyls), it is possible to program the formation of 2D nets. The interplay between halogen bonding, π–π stacking, and other weaker interactions dictates the final packing arrangement. nih.gov The tailorable nature of organic molecules allows for the fine-tuning of these interactions to achieve desired 2D architectures. nih.gov

Formation and Characterization of Halogen-Bonded Cocrystals

Cocrystallization is a powerful strategy in crystal engineering where two or more different molecular components are assembled in a stoichiometric ratio within a single crystal lattice. Iodoethynylbenzene derivatives have proven to be highly effective halogen-bond donors for creating such cocrystals. acs.org The enhanced positive electrostatic potential on the iodine atom, resulting from the combined effect of the sp-hybridized carbon and electron-withdrawing groups on the benzene ring, drives the reliable formation of cocrystals with various halogen-bond acceptors. acs.org

A systematic study involving iodoethynylnitrobenzenes demonstrated a 100% success rate in forming cocrystals with 15 different Lewis basic acceptors, a significant improvement over the 60% success rate for analogous bromo-compounds and 0% for chloro-compounds. acs.org This highlights the superior efficacy of the iodoethynyl group as a robust supramolecular synthon. acs.org

These cocrystals are typically formed by dissolving the iodoethynylbenzene derivative and a suitable acceptor molecule (e.g., pyridines, pyrazines, nitriles) in a common solvent and allowing for slow evaporation. The resulting structures are characterized by strong and highly directional C–I···N or C–I···O halogen bonds.

For example, the cocrystallization of 1,4-bis(iodoethynyl)benzene with pyridine- or cyanide-based acceptors leads to predictable 2:1 assemblies. rsc.org Similarly, various iodoalkynyl-substituted pyridines have been shown to form self-complementary parallelogram-shaped dimers via C–I···N halogen bonds. nih.gov These interactions are characterized by short iodine-acceptor distances, often representing a significant reduction (up to 23%) of the sum of the van der Waals radii, and near-linear bond angles, confirming the strength and directionality of the interaction. nih.gov

Table 1: Representative Halogen-Bond Interaction Parameters in Iodoethynylbenzene Derivative Cocrystals

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | I···N Distance (Å) | C–I···N Angle (°) | Reference |

|---|---|---|---|---|---|

| 3-(2-Iodoethynyl-phenylethynyl) pyridine | Self (dimer) | C–I···N | 2.773(16) | 175.70(6) | nih.gov |

| 1,4-Bis(iodoethynyl)benzene | 4-Phenylpyridine (analogue) | C–I···N | 2.757(15) | 172.8(6) | rsc.org |

| 1,4-Bis(iodoethynyl)benzene | Benzonitrile (analogue) | C–I···N | 2.946(16) | 176.4(6) | rsc.org |

| 1,2-Bis(iodoethynyl)-4,5-difluorobenzene | 4-(3-Pyridylethynyl) pyridine | C–I···N | 2.733(4) / 2.776(5) | 174.28(19) / 176.57(18) | nih.govacs.org |

This table is interactive. Click on the headers to sort the data.

Development of Tecton-Driven Porous Molecular Solids

The concept of using molecular building blocks, or tectons, to construct porous materials has gained significant traction. mdpi.com Instead of relying on the often unpredictable outcome of "frustrated packing" from bulky molecules, a tecton-driven approach uses directional interactions to deliberately engineer porosity. mdpi.comresearchgate.net The iodoethynyl functionality is an ideal recognition site for this strategy. mdpi.com

A compelling example is the transformation of tetraphenylmethane, a molecule that forms non-porous crystals, into tetrakis(4-(iodoethynyl)phenyl)methane (I4TEPM). mdpi.com This modification introduces four potent halogen-bond donating arms. In the crystal structure of I4TEPM, these iodoethynyl groups direct the assembly through a combination of C≡C–I···π(ethynyl) and C≡C–I···π(phenyl) interactions. mdpi.com

The dominant interaction is a T-shaped C≡C–I···π(ethynyl) contact, which organizes the molecules into zigzag arrays that form ladder-like motifs. mdpi.com This specific, directed assembly results in a structure with one-dimensional channels, a feature absent in its non-iodinated precursors. mdpi.comresearchgate.net The resulting porosity accounts for 26.5% of the crystal volume, which is a substantial increase compared to related molecules without the iodoethynyl tectons. mdpi.com

Furthermore, the I4TEPM tecton readily cocrystallizes with Lewis basic solvents like tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and dioxane, trapping them within its porous network and demonstrating the robustness of the halogen-bond-driven assembly. researchgate.net This tecton-driven approach, powered by the iodoethynyl group, highlights an effective strategy for creating crystalline materials with designed porosity. mdpi.com

Applications of 1 Bromo 4 Iodoethynyl Benzene in Advanced Materials and Chemical Biology Research

Precursors for Organic Electronic Materials

The distinct structural characteristics of 1-Bromo-4-(iodoethynyl)benzene make it an important precursor in the field of organic electronics. Commercial suppliers classify it under categories such as "Electronic Materials," "Organic monomer of COF" (Covalent Organic Frameworks), "OLED Materials," and "Small Molecule Semiconductor Building Blocks," highlighting its established role in this domain. bldpharm.comambeed.com

This compound serves as a fundamental building block for the synthesis of organic semiconductors and conductive polymers. ambeed.com The rigid, linear structure of the phenyl-ethynyl unit contributes to the formation of extended π-conjugated systems, which are essential for efficient charge transport in semiconductor materials. The presence of both bromo and iodo groups offers differential reactivity, allowing for programmed synthesis through selective cross-coupling reactions like Sonogashira and Suzuki. This enables the construction of well-defined oligomers and polymers with tailored electronic properties. atamanchemicals.com

The compound is listed as a "Polymer Semiconductor Monomer," indicating its direct utility in creating the active layers for electronic devices. ambeed.com By polymerizing or co-polymerizing this and related monomers, researchers can develop materials with high charge carrier mobility and stability, crucial for high-performance organic electronics.

Table 1: Role of Structural Features in Organic Semiconductor Synthesis

| Structural Feature | Role in Synthesis | Resulting Property |

| Iodoethynyl Group | Highly reactive site for cross-coupling reactions (e.g., Sonogashira). researchgate.net | Extends π-conjugation, forming the polymer backbone. |

| Bromo Group | Secondary reactive site for further functionalization or cross-linking. atamanchemicals.com | Allows for tuning of electronic properties and morphology. |

| Phenylacetylene Core | Provides rigidity and planarity to the polymer chain. | Facilitates intermolecular π-stacking and charge transport. |

The utility of this compound extends to the fabrication of advanced electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), a type of thin-film transistor. ambeed.com Materials derived from this building block can be incorporated into the emissive or charge-transporting layers of these devices. atamanchemicals.com

In the context of OLEDs, the incorporation of the bromo- and iodo-substituted phenylethynyl moiety can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. This tuning is critical for optimizing charge injection, transport, and recombination, which ultimately governs the efficiency and color purity of the OLED. Similarly, for TFTs, the ordered, π-conjugated structures that can be synthesized from this precursor are essential for achieving high charge carrier mobility, a key performance metric for transistors. ambeed.comatamanchemicals.com

Building Blocks for Functional Polymeric Systems and Nanomaterials

Beyond linear polymers, this compound is a key component in the construction of more complex functional systems, such as Covalent Organic Frameworks (COFs) and supramolecular nanomaterials. bldpharm.comambeed.com COFs are porous, crystalline polymers with ordered structures, and this compound can act as a "linker" or "monomer" to form the extended network. bldpharm.comambeed.com

A particularly innovative application lies in its use to form precisely structured nanomaterials through non-covalent interactions, specifically halogen bonding. The iodine atom on the ethynyl (B1212043) group is highly polarized, making it an excellent halogen bond donor. researchgate.net This property has been harnessed to direct the self-assembly of molecules into pre-designed architectures. Research has demonstrated the formation of discrete, parallelogram-shaped supramolecular macrocycles and 1D polymeric chains by combining bis(iodoethynyl)benzene derivatives with complementary halogen bond acceptors. researchgate.netacs.orgnih.gov These self-assembled systems are of interest for creating novel materials with applications in molecular recognition and host-guest chemistry. nih.gov

Table 2: Examples of Supramolecular Assemblies from Iodoalkyne Building Blocks

| Building Block Type | Interacting Partner | Resulting Structure | Key Interaction | Reference |

| Iodoethynyl-pyridine | Self-complementary | Parallelogram-shaped dimer | N–I halogen bond | nih.gov |

| Bis(iodoalkynyl)benzene | Dipyridyl linker | 1:1 or 2:2 cocrystal macrocycle | N–I halogen bond | acs.orgnih.gov |

| 1,4-Bis(iodoethynyl)benzene | 4-Pyridine derivatives | Rod-like trimeric complex | N–I halogen bond | researchgate.net |

Utilization in the Synthesis of Chemical Biology Probes and Complex Organic Molecules

The unique reactivity of this compound makes it a valuable intermediate in synthetic organic chemistry for constructing intricate molecules. researchgate.net Iodoalkynes are recognized as powerful building blocks for forming new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex natural products and pharmaceuticals. researchgate.net

The iodoethynyl group is particularly useful for introducing functionality into larger molecular scaffolds, such as those used for chemical biology probes. For instance, the iodoethynyl moiety has been successfully incorporated into BODIPY dyes, a class of fluorescent molecules widely used for biological imaging and sensing. acs.org The introduction of this group can red-shift the dye's absorption and emission spectra due to the extension of π-delocalization. acs.org Furthermore, the labile carbon-iodine bond provides a reactive handle for subsequent modifications, potentially for conjugation to biomolecules. researchgate.net The ability to use this compound in diverse coupling reactions makes it a versatile tool for medicinal chemists and chemical biologists designing novel bioactive molecules and probes. atamanchemicals.com

Computational and Theoretical Investigations of 1 Bromo 4 Iodoethynyl Benzene

Quantum Chemical Characterization of Electronic Structure

The electronic structure of 1-bromo-4-(iodoethynyl)benzene is central to its chemical behavior, particularly its ability to act as a halogen bond (XB) donor. Quantum chemical calculations, especially those determining the molecular electrostatic potential (MEP), are crucial for characterizing this property.

A key feature revealed by computational studies is the anisotropic distribution of electron density on the halogen atoms, particularly the iodine covalently bonded to the sp-hybridized carbon of the ethynyl (B1212043) group. acs.org This anisotropy results in a region of depleted electron density and positive electrostatic potential on the halogen atom, located along the extension of the C-I covalent bond. acs.orgacs.org This region is known as a "σ-hole." acs.org

The iodine atom attached to the sp-hybridized carbon is strongly polarized, leading to a pronounced and highly positive σ-hole. researchgate.net This makes the iodoethynyl group a potent halogen bond donor, capable of forming strong, directional, non-covalent interactions with Lewis bases. researchgate.net The magnitude of the most positive electrostatic potential on the σ-hole (VS,max) directly correlates with the strength of the potential halogen bond. acs.org For related tetraiodoethynyl tectons, these values have been calculated to be significant, highlighting the strong XB donor capacity. researchgate.net

Table 6.1: Calculated Molecular Electrostatic Potential (MEP) for Iodine Atoms in Related Iodoethynyl Compounds

| Compound | Calculated VS,max on Iodine (kJ/mol) |

| Tetrakis(4-(iodoethynyl)phenyl)methane (I₄TEPM) | +172.4 researchgate.net |

| 1,3,5,7-Tetrakis(4-(iodoethynyl)phenyl)adamantane (I₄TEPA) | +170.7 researchgate.net |

These calculations underscore that the iodoethynyl moiety is an excellent functional group for engaging in σ-hole interactions, which is a defining characteristic of its electronic structure. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermolecular Interactions

Density Functional Theory (DFT) is a versatile computational method used to investigate the energetics of reaction pathways and the nature of non-covalent interactions. nih.gov By calculating properties based on the electron density, DFT provides accurate insights into molecular behavior, including the formation of halogen and hydrogen bonds which are critical for this compound. nih.gov

DFT calculations have been instrumental in quantifying the strength of intermolecular interactions involving haloethynylbenzene derivatives. For instance, the stabilization energies for hydrogen bond synthons in cocrystals of related compounds have been determined to be in the range of 2.9 to 5.7 kcal/mol. researchgate.netcsic.es These calculations often employ hybrid density functionals like B3LYP or PBE0 to accurately model reaction mechanisms and molecular spectroscopy. nih.gov

The strength of halogen bonds is also extensively studied using DFT. The interaction energy (ΔE) provides a direct measure of the bond strength, and calculations have shown that these energies become more negative (indicating a stronger interaction) as the VS,max on the halogen's σ-hole becomes more positive. acs.org For other types of strong halogen bonds, such as N−X···−O−N+ (where X = I, Br), interaction energies have been calculated to range from –47.5 to –120.3 kJ mol⁻¹. researchgate.net DFT calculations have also confirmed the formation of halogen bonds between iodoalkynes and various Lewis bases like amines. researchgate.net To account for environmental effects, solvent models such as the Polarizable Continuum Model (PCM) can be incorporated into DFT calculations to assess how solvents influence stability and electronic structure. acs.orgnih.gov

Table 6.2: DFT-Calculated Interaction Energies for Non-Covalent Bonds in Related Systems

| Interaction Type | System | Calculated Stabilization/Interaction Energy |

| Hydrogen Bond | Haloethynylbenzene derivatives with H-bond acceptors | 2.9 to 5.7 kcal/mol researchgate.netcsic.es |

| Halogen Bond | N-halosaccharin complexes (N−I···−O−N⁺) | up to -120.3 kJ/mol researchgate.net |

| Halogen Bond | (Iodoethynyl)benzene (B1606193) donors with quinuclidine | -1.1 to -2.4 kcal/mol (ΔG, 298 K) researchgate.net |

These theoretical findings are vital for understanding the driving forces behind the assembly of these molecules in various chemical environments.

Prediction of Supramolecular Architectures and Interaction Energies in the Solid State

Computational methods are predictive tools for understanding and designing supramolecular architectures in the solid state. For molecules like this compound, the combination of strong halogen bond donors (iodoethynyl group) and other potential interaction sites (bromo group, phenyl ring hydrogens) allows for the formation of complex and predictable crystal structures.

Theoretical calculations can predict how individual molecules will assemble. The electronic distribution in haloethynylbenzene derivatives is known to favor the formation of two-dimensional arrangements by combining halogen and hydrogen bonds. csic.es A primary indicator of a halogen bond is an interaction distance between the halogen donor and the acceptor atom that is shorter than the sum of their van der Waals radii, with a nearly linear angle (C-X···Y angle close to 180°). acs.orgresearchgate.net

Methodologies such as Hirshfeld surface analysis and quantum chemical calculations provide deep insights into crystal packing and the energetic aspects of the molecular structures. csic.es Furthermore, Molecular Electrostatic Potential Surfaces (MEPS) can be used to guide co-crystallization screening experiments. core.ac.uk By identifying the most positive potential (best donor) and most negative potential (best acceptor), MEPS can predict the most likely interaction sites, with reported prediction accuracies ranging from 64-84%. core.ac.uk Studies on related bis(iodoethynyl)benzene compounds have shown the formation of diverse supramolecular structures, including rod-like trimeric complexes and bent-shaped structures, depending on the geometry of the core molecule. researchgate.net

Modeling of Excited State Behavior for Photoinduced Reactions

Modeling the behavior of molecules in their electronic excited states is crucial for understanding photoinduced reactions. While specific studies on the excited-state dynamics of this compound are not widely detailed, the computational methodologies for such investigations are well-established.

Time-dependent DFT (TD-DFT) is a primary tool for investigating photocatalytic processes, including excited-state reactivity and energy transfer. nih.gov For more complex photochemical events like photoisomerization, which involve transitions between different potential energy surfaces, "on-the-fly" surface hopping simulations are employed. researchgate.net This technique simulates the trajectory of a molecule after photoexcitation, allowing for the modeling of non-adiabatic transitions between electronic states (e.g., from an excited state like S₂ or S₁ back to the ground state S₀). researchgate.net

These simulations rely on the accurate calculation of potential energy surfaces (PESs) for the ground and relevant excited states. researchgate.net Although often applied to other systems like azobenzene, these semiempirical and ab initio methods provide a framework for predicting the photochemical pathways, reaction quantum yields, and excited-state lifetimes of haloethynylbenzene derivatives. researchgate.net Snippets of research on related molecules like 1,4-bis(iodoethynyl)benzene mention investigations into ground and excited states, indicating that this class of compounds is of interest for its photoactive properties. research-solution.com

Advanced Spectroscopic and Structural Characterization of 1 Bromo 4 Iodoethynyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-bromo-4-(iodoethynyl)benzene and its derivatives. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and chemical environment of protons, carbons, and other NMR-active nuclei like fluorine.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms in a molecule. For this compound, the aromatic protons appear as distinct signals in the spectrum. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and iodoethynyl substituents.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the benzene (B151609) ring of this compound exhibit a characteristic pattern. The protons closer to the bromine atom are electronically distinct from those closer to the iodoethynyl group, leading to two sets of doublets due to coupling with adjacent protons. researchgate.netrsc.org Specifically, the spectrum shows two doublets around δ 7.45 ppm and δ 7.30 ppm, each integrating to two protons and displaying a coupling constant (J) of approximately 8.5 Hz. researchgate.net This AA'BB' spin system is characteristic of 1,4-disubstituted benzene rings.

The precise chemical shifts can vary slightly depending on the solvent and the specific experimental conditions. For instance, some studies report the two sets of multiplets in the ranges of δ 7.47–7.42 ppm and δ 7.31–7.26 ppm. rsc.org

The ¹H NMR spectra of derivatives of this compound show predictable changes based on the nature of the substituent. Electron-donating groups like alkyls or methoxy (B1213986) groups tend to shift the aromatic proton signals to a higher field (lower ppm), while electron-withdrawing groups like trifluoromethyl or nitro groups shift them to a lower field (higher ppm). researchgate.netmdpi.com

¹H NMR Data for this compound and Selected Derivatives (in CDCl₃)

| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Reference |

|---|---|---|---|

| This compound | 7.45 (d, J=8.5 Hz, 2H), 7.30 (d, J=8.5 Hz, 2H) | - | researchgate.net |

| 1-Chloro-4-(iodoethynyl)benzene | 7.36 (d, J=8.8 Hz, 2H), 7.29 (d, J=8.8 Hz, 2H) | - | mdpi.com |

| 1-Fluoro-4-(iodoethynyl)benzene | 7.44–7.40 (m, 2H), 7.03–6.98 (m, 2H) | - | mdpi.com |

| 1-(Iodoethynyl)-4-methylbenzene | 7.33 (d, J=8.0 Hz, 2H), 7.11 (d, J=8.0 Hz, 2H) | 2.36 (s, 3H) | mdpi.com |

| 1-(Iodoethynyl)-4-methoxybenzene | 7.46–7.33 (m, 2H), 6.89–6.78 (m, 2H) | 3.81 (s, 3H) | researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. In this compound, signals for six distinct carbon atoms are expected: four for the aromatic ring and two for the ethynyl (B1212043) group.

The ¹³C NMR spectrum of this compound in CDCl₃ shows characteristic peaks for the aromatic and acetylenic carbons. The aromatic carbons appear in the typical region of δ 122–134 ppm. The carbon atom attached to the bromine (C-Br) is found around δ 123.3 ppm, while the carbon attached to the iodoethynyl group (C-C≡CI) is located at approximately δ 122.4 ppm. researchgate.net The two remaining aromatic carbons (CH) are observed at δ 133.8 and δ 131.7 ppm. researchgate.net

The carbons of the iodoethynyl moiety are highly characteristic. The carbon atom bonded to the benzene ring (Ar-C ≡CI) resonates at a lower field (δ ~93.2 ppm) compared to the terminal, iodine-bearing carbon (Ar-C≡C I), which appears at a much higher field (δ ~8.1 ppm). researchgate.net This significant upfield shift for the iodinated carbon is a key identifier for iodoalkynes.

¹³C NMR Data for this compound and Selected Derivatives (in CDCl₃)

| Compound | Aromatic Carbons (δ, ppm) | Acetylenic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Reference |

|---|---|---|---|---|

| This compound | 133.8, 131.7, 123.3, 122.4 | 93.2, 8.1 | - | researchgate.net |

| 1-Chloro-4-(iodoethynyl)benzene | 135.04, 133.66, 128.73, 121.96 | 93.10, 7.86 | - | mdpi.com |

| 1-Fluoro-4-(iodoethynyl)benzene | 162.80 (d, J=251.4 Hz), 134.35 (d, J=8.6 Hz), 119.52 (d, J=3.5 Hz), 115.65 (d, J=22.3 Hz) | 93.14, 6.44 | - | mdpi.com |

| 1-(Iodoethynyl)-4-methylbenzene | 139.12, 132.31, 129.10, 120.46 | 94.36, 5.14 | 21.66 | mdpi.com |

| 1-(Iodoethynyl)-4-methoxybenzene | 160.0, 133.9, 115.6, 113.9 | 94.0, 3.9 | 55.4 | researchgate.net |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

For derivatives of this compound that contain fluorine, ¹⁹F NMR spectroscopy is a powerful tool for structural confirmation. The ¹⁹F nucleus is 100% abundant and highly sensitive in NMR experiments.

In fluorinated derivatives, the chemical shift of the fluorine atom is highly sensitive to its electronic environment. For example, in 1-fluoro-4-(iodoethynyl)benzene, the fluorine signal would provide direct evidence of its presence and substitution pattern. More complex derivatives, such as those containing trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups, also give rise to characteristic ¹⁹F NMR signals.

The ¹⁹F NMR spectrum of 1-(iodoethynyl)-4-(trifluoromethyl)benzene (B12040613) shows a single peak at approximately δ -62.94 ppm, corresponding to the CF₃ group. rsc.org Similarly, the OCF₃ group in 1-(iodoethynyl)-4-(trifluoromethoxy)benzene appears at δ -57.83 ppm. rsc.org In the case of 1,2-bis(iodoethynyl)-4,5-difluorobenzene, the two equivalent fluorine atoms on the benzene ring produce a signal at δ -133.8 ppm. nih.gov

¹⁹F NMR Data for Fluorinated Derivatives of (Iodoethynyl)benzenes (in CDCl₃)

| Compound | ¹⁹F Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| 1-(Iodoethynyl)-4-(trifluoromethyl)benzene | -62.94 | rsc.org |

| 1-(Iodoethynyl)-4-(trifluoromethoxy)benzene | -57.83 | rsc.org |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Crystal Packing Motifs

The solid-state structure of this compound and its derivatives is heavily influenced by intermolecular forces, particularly halogen bonding. The iodoethynyl group is a strong halogen bond donor, which dictates the assembly of molecules in the crystal lattice. acs.org

While the specific crystal structure of the parent this compound is not detailed in the search results, the structures of closely related compounds and their co-crystals provide significant insight. The iodoethynylphenyl moiety is generally planar, and the C-C≡C-I linkage is nearly linear. nih.govmdpi.com

Crystal packing is often dominated by the formation of supramolecular structures. For instance, derivatives can form one-dimensional chains through self-complementary halogen bonds. mdpi.com In co-crystals with halogen bond acceptors like pyridines, discrete assemblies such as halogen-bonded dimers or more complex parallelogram-shaped macrocycles are observed. nih.gov For example, the cocrystallization of 1,2-bis(iodoethynyl)-4,5-difluorobenzene with a bipyridyl molecule results in a 2:2 parallelogram structure held together by four halogen bonds. nih.gov These motifs highlight the directional and robust nature of the C-I···N halogen bond in crystal engineering.

Precise Visualization of Halogen Bond Geometries and Distances

X-ray crystallography allows for the precise measurement of halogen bond geometries, including the distance between the donor (iodine) and acceptor atom and the angle of the interaction. A halogen bond is characterized by a distance shorter than the sum of the van der Waals radii of the participating atoms and an angle (C–I···Y, where Y is the acceptor) close to 180°. acs.orgacs.org

Studies on co-crystals of iodoethynylbenzene derivatives provide a wealth of data on these interactions. The iodine atom of the iodoethynyl group acts as a potent electrophilic site (a σ-hole), leading to strong and highly directional halogen bonds with Lewis basic atoms like nitrogen or oxygen. acs.org

For example, in a self-complementary halogen-bonded dimer of a pyridine-functionalized iodoalkyne, the I···N distance was measured to be 2.773(16) Å, which is 79% of the sum of the van der Waals radii, with a nearly linear C–I···N angle of 175.70(6)°. nih.gov In a 1:1 cocrystal between a bis-iodoalkyne and a dipyridyl, the I···N distances were 2.804(3) Å and 2.823(3) Å, with angles of 178.00(11)° and 174.85(12)°, respectively. nih.gov These precise measurements confirm the formation of strong, linear halogen bonds that act as the primary organizing force in the solid state.

Examples of Halogen Bond Geometries in (Iodoethynyl)benzene (B1606193) Derivatives

| Donor/Acceptor System | I···Y Distance (Å) | % of vdW Radii Sum | C–I···Y Angle (°) | Reference |

|---|---|---|---|---|

| 1,2-Bis(iodoethynyl)-4,5-difluorobenzene / Dipyridyl | 2.733(4) | 77% | 174.28(19) | nih.gov |

| 1,2-Bis(iodoethynyl)-4,5-difluorobenzene / Dipyridyl | 2.776(5) | 79% | 176.57(18) | nih.gov |

| 3-(2-Iodoethynyl-phenylethynyl)pyridine Dimer | 2.773(16) | 79% | 175.70(6) | nih.gov |

| 1-Iodoethynyl-2-(3-iodoethynyl-phenylethynyl)-4,5-dimethoxybenzene / Dipyridyl | 2.804(3) | 79% | 178.00(11) | nih.gov |

| 1-Iodoethynyl-2-(3-iodoethynyl-phenylethynyl)-4,5-dimethoxybenzene / Dipyridyl | 2.823(3) | 80% | 174.85(12) | nih.gov |

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a molecule based on its exact mass. For this compound (C₈H₄BrI), the monoisotopic mass has been calculated to be 305.8541 Da. uni.lu HRMS analysis of related compounds has been used to confirm their identity after synthesis. anu.edu.au

The technique can identify the parent molecule through various ionized adducts. Predicted HRMS data for different adducts of this compound are summarized below, showcasing the precision required for positive identification. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 306.86138 |

| [M+Na]⁺ | 328.84332 |

| [M-H]⁻ | 304.84682 |

| [M+NH₄]⁺ | 323.88792 |

| [M+K]⁺ | 344.81726 |

| [M]⁺ | 305.85355 |

Infrared (IR) Spectroscopy for Functional Group Identification and Interaction Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending). The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features: the aromatic ring, the carbon-carbon triple bond, the carbon-bromine bond, and the carbon-iodine bond.

Analysis of known spectral data for similar functional groups allows for the prediction of the characteristic peaks for this compound. libretexts.org For instance, the C-Br stretch typically appears in the 690-515 cm⁻¹ region, while the alkyne C≡C stretch is found between 2260-2100 cm⁻¹. libretexts.org Aromatic C-H stretches are expected above 3000 cm⁻¹. libretexts.org These characteristic frequencies provide a molecular fingerprint, confirming the presence of the respective functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Alkyne C≡C | Stretch | 2260-2100 |

| Aromatic C=C | In-ring Stretch | 1600-1585 |

| C-Br | Stretch | 690-515 |

Cyclic Voltammetry for Electrochemical Characterization

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of molecules. It provides information on the oxidation and reduction potentials of a substance, revealing insights into its electronic properties and the stability of its different redox states. In the context of related compounds, CV has been employed to assess the electrochemical properties of various organometallic complexes containing alkynyl ligands. anu.edu.au These studies show that the redox potentials can be influenced by the nature of the substituents on the aromatic rings. anu.edu.auresearchgate.net For example, research on ruthenium alkynyl derivatives demonstrates that metal-centered oxidation processes are sensitive to acceptor substituent strength. anu.edu.au While CV is a standard method for characterizing such compounds, specific electrochemical data for this compound was not available in the surveyed literature.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics in Solution

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with binding interactions in solution. It allows for the determination of key thermodynamic parameters, including the binding affinity (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). This method provides a complete thermodynamic profile of a molecular interaction. ITC has been used to study the forces responsible for halide binding in supramolecular systems and to understand host-guest complexation. researchgate.netfu-berlin.de For instance, studies on iodoethynyl derivatives have utilized their ability to form halogen bonds, and ITC would be a suitable technique to quantify the thermodynamics of these interactions in solution. researchgate.net Although ITC is highly applicable for studying the binding events involving the iodoethynyl group of this compound, specific thermodynamic data from ITC experiments for this compound were not found in the reviewed sources.

Scanning Tunneling Microscopy (STM) for Surface Adsorption and 2D Array Imaging

Scanning Tunneling Microscopy (STM) is a premier surface science technique that enables the visualization of conductive surfaces with atomic resolution. rwth-aachen.deumsl.edu It is exceptionally well-suited for imaging two-dimensional (2D) molecular arrays and studying how molecules self-assemble on a substrate. washington.edu

The structure of this compound makes it an excellent candidate for STM studies. The terminal iodine atom on the ethynyl group is a potent halogen bond donor, capable of forming strong, directional, non-covalent interactions with halogen bond acceptors (e.g., Lewis bases containing nitrogen or oxygen). utc.eduresearchgate.net This property is exploited to drive the self-assembly of molecules into highly ordered 2D crystalline networks on conductive surfaces like gold (Au(111)). utc.edudocksci.com STM allows for the direct visualization of these self-assembled monolayers, providing insights into their packing structure, orientation, and the nature of the intermolecular interactions holding them together. utc.edudocksci.com Studies on related molecules like 1,4-bis(iodoethynyl)benzene have demonstrated the formation of such organized networks driven by halogen bonding. docksci.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A primary challenge and a significant area for future research is the development of catalytic systems that can selectively activate either the C(sp)-I bond of the iodoethynyl group or the C(sp²)-Br bond of the benzene (B151609) ring. Achieving high selectivity is crucial for its use in streamlined, multi-step syntheses without the need for cumbersome protection/deprotection steps.

Emerging research focuses on several key areas:

Ligand-Controlled Selectivity: The design of sophisticated ligands for transition metal catalysts (e.g., palladium, nickel, copper) is a promising avenue. These ligands can create a specific steric and electronic environment around the metal center, favoring oxidative addition to one of the C-X bonds over the other. For instance, in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, fine-tuning of phosphine (B1218219) ligands and the choice of base cations (Li, Na, K, Cs) can influence site-selectivity in di- and tri-halogenated arenes. incatt.nl

Nickel Catalysis for C(sp²)-I Selectivity: Recent advancements have highlighted nickel's ability to selectively catalyze cross-electrophile coupling at the C(sp²)-I bond in the presence of a C(sp²)-Br bond. nih.govresearchgate.net Future work will likely expand this methodology to substrates like 1-bromo-4-(iodoethynyl)benzene, enabling the selective formation of C(sp²)-C(sp³) bonds. nih.gov Density Functional Theory (DFT) calculations are being employed to understand the oxidative addition pathways and further refine catalyst design for even greater selectivity. nih.gov

Gold and Brønsted Acid Catalysis: For the haloalkyne moiety, gold and Brønsted acid catalytic systems are being investigated for hydrofunctionalization reactions. acs.orgcsic.es These systems can activate the alkyne for the addition of various nucleophiles, and future research will aim to create catalysts that are tolerant of the bromoaryl group, preventing undesired side reactions. acs.orgcsic.esresearchgate.net The development of recyclable heterogeneous catalysts, such as nano-Ag on graphitic carbon nitride (g-C₃N₄), for the halogenation and functionalization of terminal alkynes also points towards more sustainable synthetic routes. mdpi.com

The table below summarizes potential catalytic systems and their targeted selectivity for reactions involving this compound.

| Catalytic System | Target Moiety | Potential Reaction Type | Research Goal |

| Palladium with tailored phosphine ligands and bases | C(sp²)-Br or C(sp)-I | Suzuki-Miyaura, Buchwald-Hartwig | Achieve high site-selectivity by tuning non-covalent interactions. incatt.nl |

| Terpyridine-ligated Nickel(I) | C(sp²)-I | Cross-Electrophile Coupling (XEC) | Selective C(sp²)-C(sp³) bond formation with alkyl bromides. nih.govresearchgate.net |

| Gold(I) / Brønsted Acid | C(sp)-I / C≡C | Hydrofunctionalization, Hydration | Selective activation of the alkyne without affecting the C(sp²)-Br bond. acs.orgcsic.es |

| Heterogeneous nano-metal catalysts (e.g., Ag/g-C₃N₄) | C≡C-H (precursor) | Halogenation/Functionalization | Develop sustainable and recyclable catalysts for precursor synthesis. mdpi.com |

Rational Design and Synthesis of Advanced Functional Materials Utilizing this compound as a Building Block

The rigid, linear geometry and dual reactivity of this compound make it an ideal candidate for the rational design of advanced functional materials. Its incorporation into larger molecular or supramolecular structures can impart specific electronic, optical, or mechanical properties.

Future research directions include:

Supramolecular Polymers: Building on studies of similar molecules like 1,4-bis(iodoethynyl)benzene, which forms 1D supramolecular polymers through halogen bonding, this compound could be used to create more complex, multicomponent architectures. rsc.org The interplay between halogen bonds (C-I···X⁻) and other non-covalent interactions could be exploited to control the self-assembly process and the final material properties. rsc.org

Conjugated Polymers for Electronics: Through sequential, selective cross-coupling reactions (e.g., Sonogashira coupling), this compound can be polymerized to form precisely defined conjugated polymers. These materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The bromine atom serves as a handle for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic properties or its attachment to surfaces.

Porous Organic Frameworks (POFs): The rigid structure of this building block is well-suited for the synthesis of porous organic frameworks with high surface areas. These materials have potential applications in gas storage, separation, and catalysis. The presence of heavy atoms (Br and I) within the framework could also lead to materials with interesting photophysical properties, such as enhanced phosphorescence.

The rational design of these materials is increasingly guided by computational modeling to predict their properties before synthesis, moving away from traditional trial-and-error approaches. rsc.orgnih.gov

Exploration of Photo- and Electro-Chemical Reactivity for Sustainable Synthesis

Photochemistry and electrochemistry offer green and sustainable alternatives to traditional chemical synthesis, often allowing for reactions to occur under mild conditions without the need for harsh reagents. The bromoaryl and iodoalkynyl groups are both known to be active under photo- and electrochemical conditions, opening up novel reaction pathways.

Photochemical Reactivity: Research has shown that iodoalkynes can be directly activated by visible light to act as "alkynyl radical synthetic equivalents". rsc.org This enables transition-metal-free inverse Sonogashira coupling reactions with C(sp²)-H bonds. rsc.org Future studies could explore this reactivity with this compound, potentially leading to a sustainable method for C-C bond formation. Additionally, photosensitized oxidative addition to gold(I) catalysts has been used to couple iodoalkynes with other molecules, a pathway that could be further explored. researchgate.net

Electrochemical Synthesis and Reactivity: The bromoarene moiety can be targeted through electrochemical methods. Anodic oxidation can be used to generate hypervalent bromine(III) species from bromoarenes, which are powerful oxidizing agents for C-C, C-N, and C-O bond-forming reactions. researchgate.netzendy.ionih.gov This approach could unlock new reactivity patterns for this compound. Furthermore, electrochemical reduction provides a route to selectively transform bromoarenes or bromoalkynes, as demonstrated in the electrochemical Corey-Fuchs reaction. beilstein-journals.org This offers a way to generate terminal alkynes or other functional groups under controlled potential, avoiding chemical reductants. beilstein-journals.org

The table below outlines emerging photo- and electro-chemical applications.

| Method | Target Moiety | Reaction Type | Potential Advantage |

| Direct Photolysis | C(sp)-I | Inverse Sonogashira Coupling | Transition-metal and photocatalyst-free C-C bond formation. rsc.org |

| Photosensitized Au/Ir Catalysis | C(sp)-I | Alkynylative Cyclization | Mild conditions for complex molecule synthesis. researchgate.net |

| Anodic Oxidation | C(sp²)-Br | Generation of Hypervalent Bromine(III) | Access to highly reactive intermediates for oxidative coupling. researchgate.netzendy.ionih.gov |

| Cathodic Reduction | C(sp²)-Br | Selective Debromination/Coupling | Controlled functionalization without chemical reagents. beilstein-journals.org |

Integration into Complex Hybrid Systems for Molecular Devices and Nanoscience Applications

The convergence of molecular synthesis with nanoscience is creating a new frontier of functional devices built from the bottom up. researchgate.netuab.cat The defined structure and versatile connectivity of this compound make it a prime candidate for integration into such systems. researchgate.netuab.cat

Molecular Wires and Switches: The rigid, conjugated backbone of oligomers derived from this compound is ideal for constructing molecular wires. The bromine and iodine atoms can serve as specific anchor points to connect the molecule to metal surfaces (e.g., gold, platinum), a critical step in fabricating single-molecule electronic devices. The halogenation of benzene derivatives is known to stabilize their physisorption on metal surfaces, a feature that could be used to create molecular switches by controlling the transition between physisorbed and chemisorbed states. nih.gov

Functionalized Nanoparticles and Surfaces: The reactive handles of this compound can be used to covalently attach it to the surface of nanoparticles (e.g., gold, silica) or to create self-assembled monolayers (SAMs) on various substrates. This allows for the precise engineering of surface properties, which is crucial for developing sensors, catalysts, and biocompatible materials. mdpi.com

Hybrid Organic-Inorganic Materials: There is growing interest in creating hybrid materials that combine the properties of organic molecules with inorganic scaffolds like metal-organic frameworks (MOFs) or graphene. nih.govmdpi.com this compound could be integrated into these systems to create materials with enhanced light-harvesting capabilities, catalytic activity, or stimuli-responsiveness. nih.govmdpi.com The development of such hybrid systems is a key area in the broader field of nanotechnology, with applications ranging from energy and medicine to electronics. nano.goviberdrola.comresearchgate.net

Q & A

Q. Methodological Focus

- ¹H/¹³C NMR : The iodoethynyl group exhibits characteristic deshielded alkynyl protons (δ 2.8–3.2 ppm) and carbons (δ 70–90 ppm). Aromatic protons adjacent to bromine show splitting (J = 8–10 Hz) .

- IR Spectroscopy : C≡C stretches appear at ~2100 cm⁻¹, while C-Br vibrations occur at 550–600 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 296.87 (C₈H₅BrI⁻) confirm stoichiometry .

How can researchers address discrepancies in reported reaction outcomes for halogen-exchange reactions?

Data Contradiction Analysis

Discrepancies in halogen-exchange yields (e.g., Br ↔ I substitutions) often arise from:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms but may induce side reactions with iodoethynyl groups.

- Nucleophile strength : KI/NaI in acetone vs. CuI in DMF affects reaction pathways .

Troubleshooting : - Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1).

- Use scavengers (e.g., Na₂CO₃) to quench excess halogens .

What are the key differences in reactivity between this compound and its chloro/fluoro analogs?

Q. Comparative Reactivity Study

- Electrophilicity : The iodoethynyl group is more polarizable than chloro/fluoro analogs, enhancing its participation in π-backbonding with transition metals .

- Leaving group ability : Br⁻ is a better leaving group than Cl⁻ or F⁻, facilitating nucleophilic substitutions.

- Thermal stability : Iodoethynyl derivatives decompose at lower temperatures (~150°C) compared to fluoro analogs (>200°C), necessitating controlled heating in reactions .

What safety protocols are essential when handling this compound due to its dual halogen functionality?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.